molecular formula C11H8N2O4 B15213862 2-(2H-1,3-Benzodioxol-5-yl)-6-hydroxypyrimidin-4(3H)-one CAS No. 89508-86-1

2-(2H-1,3-Benzodioxol-5-yl)-6-hydroxypyrimidin-4(3H)-one

Cat. No.: B15213862
CAS No.: 89508-86-1
M. Wt: 232.19 g/mol
InChI Key: ZPIQRXQODZZIQA-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-6-hydroxypyrimidin-4(3H)-one (CAS Number 89508-86-1) is a chemical compound with the molecular formula C11H8N2O4 and a molecular weight of 232.192 g/mol . This researcher-focused compound features a benzodioxole group linked to a hydroxypyrimidinone moiety, a structure of significant interest in medicinal and agricultural chemistry. Compounds containing the 1,3-benzodioxol group have been investigated for their potential as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response . Although specific data on this exact molecule may be limited, its structural framework suggests potential value for researchers studying inflammation and immune responses. Furthermore, structurally related molecules have demonstrated bioactive properties in agricultural applications, such as acting as agents to activate seed germination, indicating a broader scope for biochemical research . Researchers can utilize this high-quality compound as a standard or building block in the synthesis of novel derivatives, for exploratory screening in biological assays, or as a reference material in analytical studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

89508-86-1

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C11H8N2O4/c14-9-4-10(15)13-11(12-9)6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H2,12,13,14,15)

InChI Key

ZPIQRXQODZZIQA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CC(=O)N3)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters with Urea Derivatives

The most widely reported method involves cyclocondensation of β-keto esters bearing a benzodioxol group with urea or thiourea. For example, ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate reacts with urea under acidic conditions (e.g., HCl or p-toluenesulfonic acid) to form the pyrimidinone core. The reaction proceeds via nucleophilic attack of urea’s amino group on the carbonyl carbon, followed by cyclodehydration.

Key Reaction Conditions

Reactant Catalyst Solvent Temperature Yield
Ethyl 3-(benzodioxol-5-yl)-3-oxopropanoate + urea HCl (10%) EtOH Reflux 65–72%

This method is favored for its simplicity but requires precise control over stoichiometry to avoid side products like dihydropyrimidinones.

Post-cyclization functionalization via Suzuki-Miyaura coupling enables the introduction of the benzodioxol group. A halogenated pyrimidinone (e.g., 2-bromo-6-hydroxypyrimidin-4(3H)-one) reacts with benzodioxol-5-ylboronic acid under palladium catalysis. The use of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture at 80°C achieves coupling efficiencies of 70–85%.

Optimized Parameters

  • Ligand: SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
  • Base: K₃PO₄ (enhances boronic acid reactivity)
  • Temperature: 90°C (improves cross-coupling kinetics)

Microwave-Assisted Cyclization

Microwave irradiation accelerates ring-forming reactions, reducing reaction times from hours to minutes. A mixture of benzodioxol-5-carbaldehyde, ethyl acetoacetate, and urea subjected to 150°C under microwave irradiation (300 W) yields the target compound in 78% yield. This method minimizes thermal decomposition, a common issue in conventional heating.

Advantages

  • 20-minute reaction time vs. 6–8 hours conventionally.
  • Improved purity due to reduced side reactions.

Hydroxyl group introduction often involves enzymatic hydrolysis of ester precursors. For instance, 6-acetoxy-2-(benzodioxol-5-yl)pyrimidin-4(3H)-one is treated with porcine liver esterase (PLE) in phosphate buffer (pH 7.4), achieving >90% deacetylation. This green chemistry approach avoids harsh acidic/basic conditions.

Typical Protocol

Substrate Enzyme Buffer Time Yield
6-Acetoxy-pyrimidinone derivative PLE pH 7.4 24 h 92%

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis using Wang resin functionalized with a benzodioxol moiety enables iterative coupling and cyclization. After immobilizing benzodioxol-5-carboxylic acid to the resin, sequential additions of β-keto esters and urea derivatives yield the pyrimidinone. Cleavage with trifluoroacetic acid (TFA) provides the final product in 60–68% yield.

Resin Functionalization Steps

  • Esterification of Wang resin with benzodioxol-5-carboxylic acid (DIC/DMAP).
  • Condensation with ethyl acetoacetate (DIEA, DMF).
  • Cyclization with urea (HCl/EtOH).

One-Pot Tandem Reactions

Recent advances employ one-pot strategies combining cyclocondensation and oxidation. A mixture of benzodioxol-5-carbaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride undergoes cyclization to form 6-iminopyrimidin-4(3H)-one, followed by oxidative hydrolysis (H₂O₂, FeCl₃) to introduce the hydroxyl group. Yields reach 70–75%.

Critical Oxidation Conditions

  • Oxidant: H₂O₂ (30%)
  • Catalyst: FeCl₃·6H₂O (5 mol%)
  • Temperature: 50°C (prevents over-oxidation)

Troubleshooting Common Synthesis Challenges

Low Yields in Cyclocondensation

  • Cause : Competing formation of dihydropyrimidinones.
  • Solution : Use anhydrous conditions and stoichiometric urea (1:1 molar ratio).

Benzodioxol Group Degradation

  • Cause : Acidic conditions cleaving the methylenedioxy ring.
  • Solution : Replace HCl with milder acids (e.g., AcOH) or employ buffered conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets within cells. For instance, it can induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . This is achieved through the activation of certain signaling pathways that regulate cell death and proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidinone Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
This compound (Main Compound) 2-(Benzodioxol-5-yl), 6-hydroxy C11H8N2O4 232.19 g/mol Fused benzodioxole; polar hydroxyl group
2-(Biphenyl-3-yl)-5-hydroxy-3-methylpyrimidin-4(3H)-one 2-(Biphenyl-3-yl), 5-hydroxy, 3-methyl C17H14N2O2 278.30 g/mol Bulky biphenyl; increased lipophilicity
2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one 2-(Benzoxazolylamino), 6-methyl C12H10N4O2 242.24 g/mol Benzoxazole-amino group; moderate PSA
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one 5-Benzoyl, 6-(4-fluorophenyl), 4-hydroxy, 4-(trifluoromethyl) C19H15F4N2O3 398.33 g/mol Fluorinated substituents; high LogP

Physicochemical and Electronic Properties

Lipophilicity (LogP) :

  • The main compound’s benzodioxole group balances polarity (PSA: ~84.07 Ų) and moderate LogP (~2.45) , favoring membrane permeability.
  • The biphenyl derivative (LogP: ~3.5 estimated) exhibits higher lipophilicity due to aromatic stacking , while the trifluoromethyl-containing compound (LogP: ~3.8) shows enhanced hydrophobicity .

Hydrogen-Bonding Capacity :

  • The 6-hydroxyl group in the main compound enhances solubility and hydrogen-bonding interactions compared to methyl or benzoyl substituents in analogs .

Hypothesized Bioactivity

  • CNS Activity : Benzodioxole and fluorophenyl groups are prevalent in antipsychotics (e.g., ’s piperidine derivative) , implying possible CNS penetration.
  • Enzyme Inhibition : The hydroxyl and benzoxazole groups () may target kinases or proteases via hydrogen bonding and π-stacking .

Q & A

Q. Table 1: Key Synthetic Intermediates

IntermediateAnalytical MethodCritical Quality Check
DihydropyrimidinoneHPLC (C18 column, MeOH:H₂O)Purity >95%
Benzodioxol-pyrimidine adduct¹H NMR (DMSO-d6, δ 6.8–7.2 ppm)Aromatic proton integration
Hydroxylated productLC-MS (m/z ~275 [M+H]⁺)Absence of over-oxidation

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., benzodioxol methoxy protons at δ 5.9–6.1 ppm) and confirms hydroxylation .
    • FT-IR : Validates O–H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) groups .
  • Crystallography :
    • Single-crystal X-ray diffraction (SXRD) : Resolves 3D structure; SHELXL () refines bond lengths/angles (e.g., C–O bond in benzodioxol: 1.36–1.42 Å) .
    • ORTEP-3 : Visualizes thermal ellipsoids to assess molecular rigidity .

Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?

Answer:
Discrepancies in bond lengths or thermal parameters often arise from:

  • Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density .
  • Twinned crystals : Apply twin law refinement in SHELXL (HKLF 5 format) .
  • Validation tools : Check using IUCr's checkCIF for geometry outliers (e.g., R-factor >5% indicates poor data) .

Q. Table 2: Crystallographic Refinement Workflow

StepTool/ParameterAction
Data IntegrationSAINT (Bruker)Exclude outliers (I/σ(I) < 2)
RefinementSHELXL-2018Anisotropic displacement parameters
ValidationcheckCIFResolve A/B alerts (e.g., ADP mismatches)

Advanced: What strategies optimize reaction conditions to improve yield and purity?

Answer:

  • Solvent selection : Use DMF for solubility of benzodioxol intermediates; switch to ethanol for hydroxylation to prevent side reactions .
  • Catalysis : Pd/C (5% wt) enhances coupling efficiency in Suzuki-Miyaura reactions (yield increase from 45% to 72%) .
  • Purity control :
    • Recrystallization : Ethyl acetate/hexane (3:1) removes polar impurities .
    • Residual solvents : Meet ICH Q3C limits (e.g., DMF < 880 ppm) via GC headspace analysis .

Advanced: How can computational methods predict the compound’s biological activity based on its structure?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The benzodioxol moiety shows π-π stacking with Phe residues (binding energy ≤ -8.5 kcal/mol) .
  • QSAR modeling : Correlate Hammett constants (σ) of substituents with bioactivity (R² > 0.85 for antibacterial activity) .
  • ADMET prediction : SwissADME predicts moderate BBB permeability (logBB = 0.3) and CYP3A4 inhibition risk .

Q. Table 3: Computational Predictions

ParameterToolResultImplication
LogPMarvinSketch1.9Moderate lipophilicity
PSAMolinspiration85 ŲLow oral bioavailability
ToxicityProTox-IILD50 = 450 mg/kgClass IV toxicity

Advanced: How to address discrepancies in NMR and mass spectrometry data during characterization?

Answer:

  • Isotopic peaks : Confirm molecular ion ([M+H]⁺) with high-resolution MS (HRMS, error < 2 ppm) .
  • Dynamic proton exchange : Use D₂O shake to suppress hydroxyl proton splitting in ¹H NMR .
  • Impurity identification : LC-MS/MS fragmentation (e.g., m/z 231 → 185) detects dehydroxylated byproducts .

Basic: What are the pharmacological targets suggested by the compound’s structural motifs?

Answer:

  • Benzodioxol group : Linked to MAO-B inhibition (IC50 ~10 µM) in neuroprotection studies .
  • Hydroxypyrimidinone : Chelates metal ions (e.g., Fe³⁺), suggesting antiviral or anticancer activity .
  • Pyrimidine core : Potential kinase inhibition (e.g., EGFR, IC50 ~15 µM) via ATP-binding competition .

Advanced: How to validate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation :
    • Acidic (pH 2) : HPLC shows 20% degradation (t½ = 8 hrs) via hydrolysis of the pyrimidinone ring .
    • Thermal (60°C) : TGA-DSC reveals decomposition onset at 180°C, confirming solid-state stability .
  • Excipient compatibility : Screen with lactose and PVP-K30 (no discoloration after 4 weeks at 40°C/75% RH) .

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